molecular formula C9H12N2O B8617861 1-(5,6-dimethylpyrazin-2-yl)propan-1-one

1-(5,6-dimethylpyrazin-2-yl)propan-1-one

Cat. No.: B8617861
M. Wt: 164.20 g/mol
InChI Key: WXZYOYWRACWFRU-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrazin-2-yl)propan-1-one is an organic compound characterized by a pyrazine ring substituted with methyl groups at the 5- and 6-positions and a propan-1-one group at the 2-position. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms, imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5,6-dimethylpyrazin-2-yl)propan-1-one

InChI

InChI=1S/C9H12N2O/c1-4-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3

InChI Key

WXZYOYWRACWFRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one typically involves the reaction of 5,6-dimethylpyrazine with a suitable acylating agent, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general reaction scheme is as follows:

5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3This compound+HCl\text{5,6-Dimethylpyrazine} + \text{Propanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} 5,6-Dimethylpyrazine+Propanoyl chlorideAlCl3​​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylpyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

1-(5,6-dimethylpyrazin-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Ketones

The following compounds share the pyrazine-propanone core but differ in substituent positions and complexity:

Compound Name Structure CAS Number Molecular Formula Key Properties
1-(5-Methyl-2-pyrazinyl)-1-propanone Methyl at pyrazine 5-position 959289-45-3 C₈H₁₀N₂O Higher lipophilicity vs. non-methyl analogs
1-(6-Methyl-2-pyrazinyl)-1-propanone Methyl at pyrazine 6-position 959032-65-6 C₈H₁₀N₂O Similar lipophilicity to 5-methyl isomer
1-(5,6-Dimethylpyrazin-2-yl)propan-1-one Methyl at pyrazine 5- and 6-positions Not provided C₉H₁₂N₂O Enhanced steric hindrance, reduced solubility

Key Findings :

  • The addition of a second methyl group (5,6-dimethyl vs.
  • Both mono-methyl isomers (5- and 6-methyl) exhibit nearly identical molecular formulas and lipophilicity, suggesting minor electronic differences. The dimethyl derivative, however, may display distinct crystallographic packing due to symmetric substitution .
Non-Pyrazine Ketones
2.2.1. 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Neroli Ketone)
  • Structure : Cyclohexenyl ring with methyl and isopropyl substituents.
  • Properties : C₁₃H₂₂O, CAS 31375-17-3. Exhibits strong diffusion and green freshness, used in fragrances. The cyclohexenyl ring contributes to volatility and odor profile, contrasting with the aromatic pyrazine core of the target compound .
2.2.2. 4-Fluoromethcathinone (4-FMC)
  • Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
  • Properties: C₁₀H₁₁FNO, water-soluble hydrochloride salt. Acts as a CNS stimulant due to the 2-amino-propanone scaffold, highlighting how substituent variation (fluorophenyl vs. pyrazinyl) directs biological activity .

Comparison Insights :

  • Electronic Effects : The pyrazine ring in this compound introduces electron-withdrawing nitrogen atoms, reducing electron density at the carbonyl group compared to Neroli Ketone’s cyclohexenyl system. This may alter reactivity in condensation or reduction reactions.
  • Biological Relevance: Unlike 4-FMC, the target compound lacks an amino group, precluding direct interaction with monoamine transporters.

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